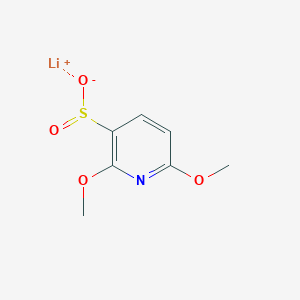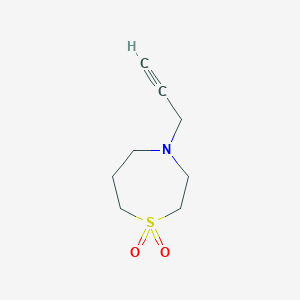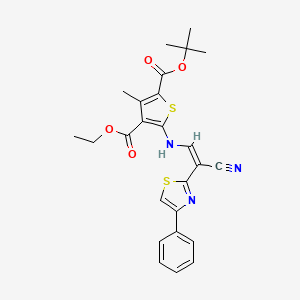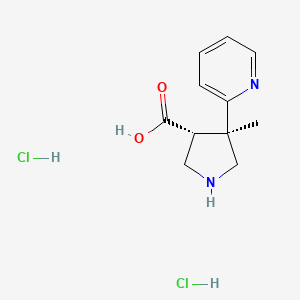![molecular formula C9H11F2IO2 B2621363 Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-YL)acetate CAS No. 2242693-90-7](/img/structure/B2621363.png)
Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-2-(3-iodobicyclo[111]pentan-1-yl)acetate is a synthetic organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate typically involves multiple steps. One common route starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the iodine and difluoroacetate groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The final esterification step involves the use of ethyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: Investigated for its properties in the development of new materials with unique mechanical or electronic properties.
Biological Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Industrial Chemistry: Employed in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The difluoro and iodine groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid
- 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid
- 2-(3-iodobicyclo[1.1.1]pentan-1-yl)ethan-1-ol
Uniqueness
Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate is unique due to its combination of the bicyclo[1.1.1]pentane core with difluoro and iodine substituents. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2IO2/c1-2-14-6(13)9(10,11)7-3-8(12,4-7)5-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCATRKRFCIOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C12CC(C1)(C2)I)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2621280.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2621284.png)

![N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide](/img/structure/B2621286.png)
![2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621288.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2621290.png)
![N-(4-bromo-3-methylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621294.png)
![6-(3-Chlorophenyl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2621295.png)
![N-(2,5-DIFLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2621296.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2621300.png)

